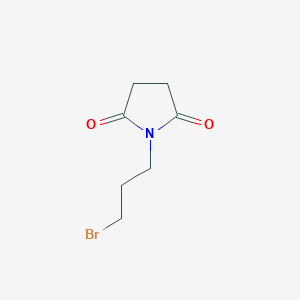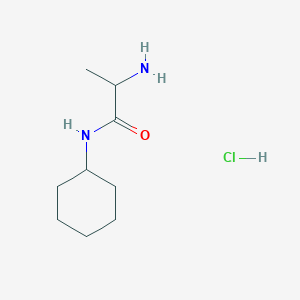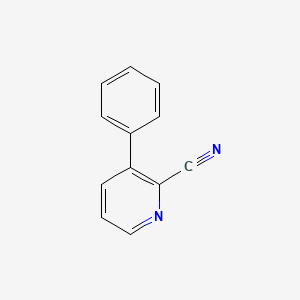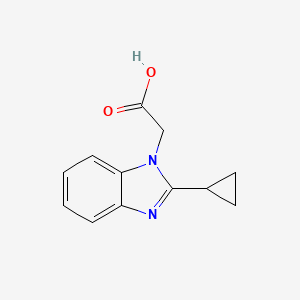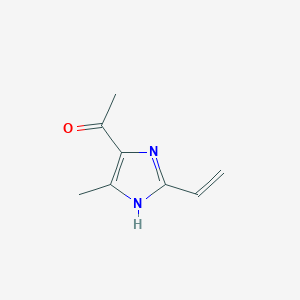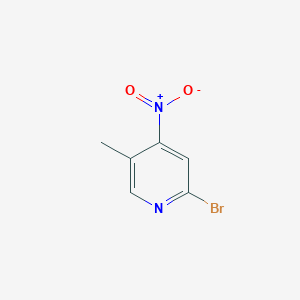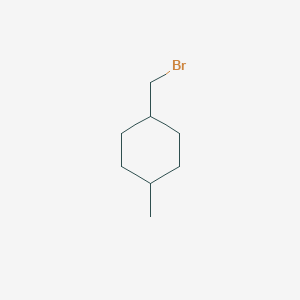
1-(Bromomethyl)-4-methylcyclohexane
Overview
Description
The compound 1-(Bromomethyl)-4-methylcyclohexane is a brominated derivative of methylcyclohexane, which is a topic of interest in various chemical research studies. The compound's structure and reactivity are influenced by the presence of the bromomethyl group, which can participate in further chemical transformations.
Synthesis Analysis
The synthesis of brominated cyclohexane derivatives can involve different strategies. For instance, the intramolecular bromo-amination of cyclohexadiene aminals has been used for the asymmetric synthesis of complex structures like (-)-gamma-lycorane . Bromination of cyclohexadienes can lead to various brominated products, including tetrabromocyclohexane, which has been studied for its configuration and mechanism of formation . These methods could potentially be adapted for the synthesis of 1-(Bromomethyl)-4-methylcyclohexane.
Molecular Structure Analysis
The molecular structure of brominated cyclohexanes has been extensively studied. For example, the configuration of tetrabromocyclohexane has been established through X-ray crystallography . The conformational preferences of brominated cyclohexanes, such as 1-bromo-1-methylcyclohexane, have been inferred from various spectroscopic methods, suggesting that the bromine prefers an axial position . These findings are relevant for understanding the molecular structure of 1-(Bromomethyl)-4-methylcyclohexane.
Chemical Reactions Analysis
Brominated cyclohexanes can undergo various chemical reactions. Asymmetric bromination has been used to produce chiral dibromocyclohexanes . The reactivity of highly substituted cyclohexanes, such as tris(bromomethyl) derivatives, shows strong proximity effects, which influence the outcome of synthetic transformations . These studies provide insights into the types of reactions that 1-(Bromomethyl)-4-methylcyclohexane might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated cyclohexanes are influenced by their molecular structure. For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers . The free energy differences between isomers of brominated cyclohexyl systems have been explored, providing information on their stability and conformational preferences . These studies help in understanding the properties of 1-(Bromomethyl)-4-methylcyclohexane.
Scientific Research Applications
Asymmetric Bromination
Asymmetric bromination of alkenes, such as 4-methylcyclohexene, in the presence of dihydrocinchonine results in a levorotatory mixture, including trans-3-cis-4-dibromo-1-methylcyclohexane. This process, analyzed using polarimetric, chromatographic, and NMR methods, confirms the hypothesis that alkene bromination with bromine-dihydrocinchonine yields an excess of the (R:R)-enantiomer (Bellucci et al., 1969).
Bromination and Ring Formation
Bromination of isomeric forms of 1-carboxy-4-methylcyclohexane-1-acetic acid leads to monobromo acids. These acids, when heated with aqueous sodium carbonate, form hydroxy acids, which upon oxidation with alkaline permanganate yield isomeric forms of 4-methylcyclohexane-1:1-dicarboxylic acid (Desai et al., 1938).
Pyrolysis and Combustion Studies
Methylcyclohexane, as the simplest alkylated cyclohexane, is used as a surrogate for cycloalkane components in fuels. Its combustion chemistry is crucial for developing kinetic models of larger cycloalkanes and practical fuels. Research on its pyrolysis and combustion has identified numerous intermediates, providing experimental evidence for special formation channels of toluene and benzene (Wang et al., 2014).
Oxidative Expansion
4-Methyl-4-bromomethyl-2,5-cyclohexadien-1-one reacts with Pd(PPh3)4, leading to 4-methyl-2,4,6-cycloheptatrien-1-one. This reaction involves a series of steps, including intramolecular carbometallation, rearrangement, and dehydrogenation, demonstrating the oxidative expansion of a para-semiquinoid ring (Nikanorov et al., 1995).
Carbonium Ions Study
Investigations into the structure of the 1-methylcyclopentyl cation, formed from 1-methyl-1-chlorocyclopentane and related compounds, contribute to understanding the carbonium ion mechanism in hydrocarbon isomerization. This research adds to the knowledge of stability and isomerization of cyclohexane derivatives (Olah et al., 1967).
Cyclisation Studies
Cyclisation of bromomethyl cycloalkenes, such as cycloheptene and cyclo-octene, leads to the formation of bicyclooctanes and nonanes. Understanding the conformations and cyclisation rates of these reactions provides insights into synthetic pathways for producing complex cyclic compounds (Maccorquodale & Walton, 1989).
Safety And Hazards
properties
IUPAC Name |
1-(bromomethyl)-4-methylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-7-2-4-8(6-9)5-3-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJQBQWGDRNEDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541391 | |
| Record name | 1-(Bromomethyl)-4-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-4-methylcyclohexane | |
CAS RN |
78507-26-3, 21857-32-9 | |
| Record name | 1-(Bromomethyl)-4-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-4-methylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






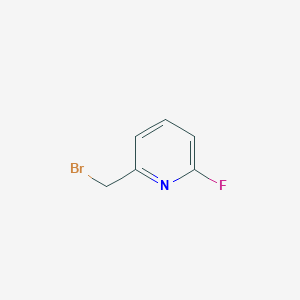
![Biotin-[2-(2-pyridyldithio)ethylamide]](/img/structure/B1282680.png)
